molecular formula C30H22O7 B12716443 Palmidin B CAS No. 17062-56-5

Palmidin B

Cat. No.: B12716443
CAS No.: 17062-56-5
M. Wt: 494.5 g/mol
InChI Key: AGYHUJLPTURBHW-UHFFFAOYSA-N
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Description

Palmidin B is a bioactive anthraquinone derivative primarily isolated from Rheum palmatum (Chinese rhubarb) and other medicinal plants . Its chemical structure is defined as 4,4',5,5'-tetrahydroxy-2-(hydroxymethyl)-2'-methyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione, with the molecular formula C₃₀H₂₂O₇ and a molecular weight of 494.49 g/mol . This compound belongs to the bianthraquinone subclass, characterized by two anthracene units linked at the C9-C9' positions, with hydroxyl, methyl, and hydroxymethyl substituents enhancing its polarity and bioactivity .

This compound exhibits moderate solubility in polar solvents (e.g., methanol, DMSO) and demonstrates favorable ADMET properties:

  • LogP: 2.1 (indicating moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 6/7 (supporting protein interactions)
  • Hepatotoxicity risk: Low (predicted via computational models) .

Pharmacologically, this compound has shown antimicrobial, antioxidant, and anti-inflammatory activities, with emerging evidence of its role in inhibiting cytochrome P450 enzymes (CYP3A4 and CYP2C19), making it a candidate for drug-drug interaction studies .

Properties

CAS No.

17062-56-5

Molecular Formula

C30H22O7

Molecular Weight

494.5 g/mol

IUPAC Name

10-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9H-anthracen-9-yl]-1,8-dihydroxy-3-methyl-10H-anthracen-9-one

InChI

InChI=1S/C30H22O7/c1-13-8-17-23(15-4-2-6-19(32)25(15)29(36)27(17)21(34)9-13)24-16-5-3-7-20(33)26(16)30(37)28-18(24)10-14(12-31)11-22(28)35/h2-11,23-24,31-35H,12H2,1H3

InChI Key

AGYHUJLPTURBHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)CO)C=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmidin B typically involves the oxidative coupling of anthrone derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired anthracene structure .

Industrial Production Methods

Industrial production of this compound is often achieved through the extraction and purification from natural sources, particularly rhubarb roots. The process involves solvent extraction followed by chromatographic techniques to isolate and purify the compound. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation, offering a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

Palmidin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of Palmidin B is primarily attributed to its ability to interact with cellular proteins and enzymes. It acts by inhibiting specific signaling pathways, such as the NF-κB and PI3K pathways, which are involved in cell proliferation and survival. The compound’s hydroxyl groups facilitate binding to target proteins, leading to the modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Table 1: Structural Differences Among Palmidin Derivatives

Compound R₁ R₂ R₃ R₄ R₅ R₆ Molecular Formula
Palmidin A CH₂OH H H OH H CH₃ C₃₀H₂₂O₈
This compound CH₂OH H H CH₃ H H C₃₀H₂₂O₇
Palmidin C CH₃ H H OH H CH₃ C₃₁H₂₄O₇
Rheidin C COOH OH H OH CH₃ H C₃₁H₂₄O₉

Source: Structural data from

Key Observations :

  • Palmidin A has an additional hydroxyl group (R₄ = OH) compared to this compound (R₄ = CH₃), enhancing its polarity and binding affinity for kinases like PIK3CA .
  • Palmidin C and Rheidin C feature carboxyl or hydroxyl groups, altering their metabolic stability and enzyme inhibition profiles .

Pharmacological Activity Comparison

Enzyme Inhibition

Table 2: Binding Energies (kcal/mol) of Palmidin Derivatives with Key Targets

Compound Target Protein Docking Energy Biological Implication
Palmidin A IL6 -7.6 Anti-inflammatory activity
Palmidin A VEGFA -6.8 Anti-angiogenic potential
This compound CYP3A4 -9.6 Drug metabolism modulation
Palmidin C CYP2E1 -11.5 Detoxification pathway inhibition
Rheidin C CYP3A4 -11.5 Potent CYP3A4 inhibition

Key Findings :

  • This compound exhibits moderate CYP3A4 inhibition, whereas Rheidin C and Palmidin C show stronger interactions, likely due to their carboxyl/hydroxyl groups enhancing hydrogen bonding .

Stability and ADMET Profiles

Table 3: Comparative ADMET Properties

Property Palmidin A This compound Palmidin C
LogP 1.8 2.1 2.4
Polar Surface Area 150 Ų 135 Ų 140 Ų
Hepatotoxicity Low Low Moderate
CYP2D6 Inhibition Yes No Yes

Source: ADMET data from

Insights :

  • This compound’s lower polar surface area (135 Ų vs. 150 Ų in Palmidin A) may reduce renal clearance, prolonging its half-life .
  • Palmidin C’s moderate hepatotoxicity risk necessitates caution in long-term use .

Q & A

Q. What ethical frameworks guide cross-disciplinary studies involving this compound and human-derived samples?

  • Methodological Approach :
  • Obtain IRB approval for biospecimen use, ensuring informed consent and anonymization .
  • Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Disclose conflicts of interest and funding sources in publications .

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